(2S)-2,4-Dihydroxybutanoic acid (2S)-2,4-Dihydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 22329-72-2
VCID: VC3926526
InChI: InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1
SMILES: C(CO)C(C(=O)O)O
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol

(2S)-2,4-Dihydroxybutanoic acid

CAS No.: 22329-72-2

Cat. No.: VC3926526

Molecular Formula: C4H8O4

Molecular Weight: 120.1 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2,4-Dihydroxybutanoic acid - 22329-72-2

Specification

CAS No. 22329-72-2
Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
IUPAC Name (2S)-2,4-dihydroxybutanoic acid
Standard InChI InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1
Standard InChI Key UFYGCFHQAXXBCF-VKHMYHEASA-N
Isomeric SMILES C(CO)[C@@H](C(=O)O)O
SMILES C(CO)C(C(=O)O)O
Canonical SMILES C(CO)C(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2S)-2,4-Dihydroxybutanoic acid (C₄H₈O₄) is a stereospecific isomer of 2,4-dihydroxybutanoic acid, distinguished by its (2S) configuration. Its IUPAC name is (2S)-2,4-dihydroxybutanoic acid, and it is characterized by the following properties :

PropertyValue
Molecular FormulaC₄H₈O₄
Molecular Weight120.10 g/mol
Density1.42 g/cm³
Boiling Point412°C at 760 mmHg
Flash Point217.1°C
CAS Number62445-25-4
SMILES NotationC(CO)C@@HO

The compound’s chiral center at C2 confers stereochemical specificity, which is critical for its biological activity and polymer-forming capabilities .

Structural Analysis

The molecule features a carboxyl group at C1, a hydroxyl group at C2, and a hydroxymethyl group at C4. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar configuration, with intramolecular hydrogen bonding between the C2 hydroxyl and carboxyl groups stabilizing the structure .

Biosynthesis and Metabolic Engineering

Malate-Derived Pathway

A three-step pathway starting from malate was engineered in Escherichia coli:

  • Malate kinase phosphorylates malate to malyl phosphate.

  • Malate semialdehyde dehydrogenase reduces malyl phosphate to malate semialdehyde.

  • Malate semialdehyde reductase converts the semialdehyde to DHB .
    This pathway achieved a titer of 1.8 g/L in shake-flask cultures, with a molar yield of 0.15 .

Redox-Balanced Homoserine Pathway

A more efficient route leverages E. coli’s native homoserine metabolism:

  • L-homoserine is oxidized to 2-oxo-4-hydroxybutyrate, which is subsequently reduced to DHB .
    Through metabolic engineering (e.g., deleting competing pathways and overexpressing key enzymes), fed-batch fermentation achieved 22.0 g/L DHB, the highest reported titer to date .

Ethylene Glycol Upcycling

A novel five-step pathway converts ethylene glycol—a C₂ substrate derived from CO₂ or plastic waste—into DHB:

  • Ethylene glycol → glycolaldehyde (via ethylene glycol dehydrogenase).

  • Glycolaldehyde → D-threose (via D-threose aldolase).

  • D-threose → D-threonate (via D-threose dehydrogenase).

  • D-threonate → 2-oxo-4-hydroxybutyrate (via D-threonate dehydratase).

  • 2-oxo-4-hydroxybutyrate → DHB (via 2-oxo-4-hydroxybutyrate reductase) .
    This carbon-conserving route produced 1.0 g/L DHB from glycolaldehyde .

Industrial and Pharmaceutical Applications

Methionine Analogue Synthesis

DHB serves as a precursor for 2-hydroxy-4-(methylthio)butyrate (HMTB), a methionine analogue used in animal feed. Global methionine and HMTB production exceeds 1 million tons annually, creating a substantial market for DHB-derived products .

Bio-Based Polymers

The POLYDHB project (ANR-19-CE43-0008) aims to valorize DHB as a monomer for biodegradable polymers. Key milestones include:

  • Workpackage I: Production of DHB lactones and lactides.

  • Workpackage II: Chemocatalytic polymerization of DHB derivatives.

  • Workpackage III: Microbial synthesis of DHB-based polyesters .
    These polymers exhibit tunable thermal and mechanical properties, making them suitable for biomedical devices and packaging .

Pharmaceutical Intermediates

DHB’s hydroxyl groups enable its use in synthesizing chiral building blocks for antiviral and anticancer agents. Its role as a biomarker in succinic semialdehyde dehydrogenase deficiency is also under investigation .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
Personal protective equipment (PPE) and ventilation are recommended during handling .

Future Directions and Challenges

Strain Optimization

Current DHB titers remain below theoretical maxima due to:

  • Precursor competition (e.g., aspartate vs. homoserine pathways).

  • Redox imbalance during NADPH-dependent reductions .
    Dynamic metabolic control and enzyme engineering could address these bottlenecks.

Polymer Scalability

While DHB-based polylactides show promise, industrial-scale production requires:

  • Cost-effective purification of DHB enantiomers.

  • Catalyst development for ring-opening polymerization .

Environmental Impact

Life-cycle assessments are needed to quantify the carbon footprint of DHB production compared to petrochemical alternatives .

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